6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Overview
Description
6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a quinoline derivative with significant potential in various scientific fields. This compound is characterized by the presence of an iodine atom at the 6th position, a carbonitrile group at the 3rd position, and a keto group at the 4th position on the quinoline ring. Its molecular formula is C10H5IN2O, and it has a molecular weight of 296.06 g/mol .
Mechanism of Action
Target of Action
Similar compounds, such as 4-anilinoquinoline-3-carbonitriles, have been found to be effective inhibitors of egf-r kinase .
Mode of Action
It is suggested that quinoline-3-carbonitriles bind in a similar manner to quinazoline-based inhibitors, where the water molecule is displaced by the cyano group which interacts with the same thr residue .
Pharmacokinetics
The compound is a solid at room temperature , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile. The compound is a solid and should be stored at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile typically involves the iodination of 4-oxo-1,4-dihydroquinoline-3-carbonitrile. One common method includes the reaction of 4-oxo-1,4-dihydroquinoline-3-carbonitrile with iodine in the presence of an oxidizing agent such as potassium iodate (KIO3) under acidic conditions . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinoline derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
Substitution Products: Depending on the nucleophile, products like 6-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile or 6-thio-4-oxo-1,4-dihydroquinoline-3-carbonitrile are formed.
Oxidation Products: Quinoline N-oxides are major products.
Reduction Products: Dihydroquinoline derivatives are obtained.
Scientific Research Applications
6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Oxo-1,4-dihydroquinoline-3-carbonitrile: Lacks the iodine atom at the 6th position.
6-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group at the 3rd position.
4-Oxo-1,4-dihydroquinoline-3,6-dicarboxylic acid: Has carboxylic acid groups at both the 3rd and 6th positions.
Uniqueness
6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile is unique due to the presence of both an iodine atom and a carbonitrile group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
6-iodo-4-oxo-1H-quinoline-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5IN2O/c11-7-1-2-9-8(3-7)10(14)6(4-12)5-13-9/h1-3,5H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKWXTMFDVZLQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)C(=CN2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651877 | |
Record name | 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872576-92-6 | |
Record name | 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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